molecular formula C20H16IN3O2S B2953294 (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((2-iodophenyl)amino)acrylonitrile CAS No. 374601-70-4

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((2-iodophenyl)amino)acrylonitrile

Cat. No. B2953294
CAS RN: 374601-70-4
M. Wt: 489.33
InChI Key: ODGGEKZUZAZVQI-SDNWHVSQSA-N
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Description

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((2-iodophenyl)amino)acrylonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DMTA-INA and is a member of the class of thiazole compounds. In

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research demonstrates the synthesis of derivatives related to "(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((2-iodophenyl)amino)acrylonitrile" and their structural analysis. For example, Frolov et al. (2005) investigated the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, yielding derivatives with potential for further functional modifications, confirmed via X-ray diffraction analysis (Frolov et al., 2005). Another study by Shinkre et al. (2008) focused on synthesizing and analyzing the crystal structures of both E and Z isomers of a similar compound, highlighting the importance of geometric isomerism in the physical properties of these chemicals (Shinkre et al., 2008).

Corrosion Inhibition

Thiazole derivatives are known for their corrosion inhibition properties. Farahati et al. (2019) synthesized thiazoles and investigated their effectiveness as corrosion inhibitors for copper, demonstrating high efficiency and potential for practical applications (Farahati et al., 2019).

Optoelectronic Applications

Thiazole and its derivatives have applications in optoelectronic devices. Anandan et al. (2018) designed and synthesized thiophene dyes with enhanced nonlinear optical limiting, suitable for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications (Anandan et al., 2018).

Anticancer Research

The structure-activity relationship (SAR) studies of acrylonitrile derivatives, including those similar to the compound , have shown potential in anticancer research. Sa̧czewski et al. (2004) synthesized acrylonitriles with various substituents, testing their cytotoxic potency against human cancer cell lines and revealing promising anticancer activities (Sa̧czewski et al., 2004).

Fluorescent Dyes and Chemosensors

Eltyshev et al. (2021) designed new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core, showing a range of fluorescent colors and potential for applications as chemosensors due to their multifunctional properties and significant emission intensity upon acid stimulation (Eltyshev et al., 2021).

properties

IUPAC Name

(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-iodoanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16IN3O2S/c1-25-18-8-7-13(9-19(18)26-2)17-12-27-20(24-17)14(10-22)11-23-16-6-4-3-5-15(16)21/h3-9,11-12,23H,1-2H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGGEKZUZAZVQI-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3I)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3I)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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